Cas no 1495969-66-8 ({1-(1-methyl-1H-indazol-3-yl)methylcyclopropyl}methanol)

{1-(1-methyl-1H-indazol-3-yl)methylcyclopropyl}methanol Chemical and Physical Properties
Names and Identifiers
-
- {1-(1-methyl-1H-indazol-3-yl)methylcyclopropyl}methanol
- AKOS015368032
- {1-[(1-methyl-1H-indazol-3-yl)methyl]cyclopropyl}methanol
- EN300-1856245
- 1495969-66-8
-
- Inchi: 1S/C13H16N2O/c1-15-12-5-3-2-4-10(12)11(14-15)8-13(9-16)6-7-13/h2-5,16H,6-9H2,1H3
- InChI Key: DYDHUANUGPPXTD-UHFFFAOYSA-N
- SMILES: OCC1(CC2C3C=CC=CC=3N(C)N=2)CC1
Computed Properties
- Exact Mass: 216.126263138g/mol
- Monoisotopic Mass: 216.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 38Ų
{1-(1-methyl-1H-indazol-3-yl)methylcyclopropyl}methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1856245-0.05g |
{1-[(1-methyl-1H-indazol-3-yl)methyl]cyclopropyl}methanol |
1495969-66-8 | 0.05g |
$948.0 | 2023-09-18 | ||
Enamine | EN300-1856245-0.1g |
{1-[(1-methyl-1H-indazol-3-yl)methyl]cyclopropyl}methanol |
1495969-66-8 | 0.1g |
$993.0 | 2023-09-18 | ||
Enamine | EN300-1856245-10g |
{1-[(1-methyl-1H-indazol-3-yl)methyl]cyclopropyl}methanol |
1495969-66-8 | 10g |
$4852.0 | 2023-09-18 | ||
Enamine | EN300-1856245-0.5g |
{1-[(1-methyl-1H-indazol-3-yl)methyl]cyclopropyl}methanol |
1495969-66-8 | 0.5g |
$1084.0 | 2023-09-18 | ||
Enamine | EN300-1856245-1.0g |
{1-[(1-methyl-1H-indazol-3-yl)methyl]cyclopropyl}methanol |
1495969-66-8 | 1g |
$0.0 | 2023-06-02 | ||
Enamine | EN300-1856245-1g |
{1-[(1-methyl-1H-indazol-3-yl)methyl]cyclopropyl}methanol |
1495969-66-8 | 1g |
$1129.0 | 2023-09-18 | ||
Enamine | EN300-1856245-5g |
{1-[(1-methyl-1H-indazol-3-yl)methyl]cyclopropyl}methanol |
1495969-66-8 | 5g |
$3273.0 | 2023-09-18 | ||
Enamine | EN300-1856245-2.5g |
{1-[(1-methyl-1H-indazol-3-yl)methyl]cyclopropyl}methanol |
1495969-66-8 | 2.5g |
$2211.0 | 2023-09-18 | ||
Enamine | EN300-1856245-0.25g |
{1-[(1-methyl-1H-indazol-3-yl)methyl]cyclopropyl}methanol |
1495969-66-8 | 0.25g |
$1038.0 | 2023-09-18 |
{1-(1-methyl-1H-indazol-3-yl)methylcyclopropyl}methanol Related Literature
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
5. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
Additional information on {1-(1-methyl-1H-indazol-3-yl)methylcyclopropyl}methanol
Recent Advances in the Study of {1-(1-methyl-1H-indazol-3-yl)methylcyclopropyl}methanol (CAS: 1495969-66-8)
In recent years, {1-(1-methyl-1H-indazol-3-yl)methylcyclopropyl}methanol (CAS: 1495969-66-8) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique indazole and cyclopropyl methanol structure, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, making it a subject of intense scientific scrutiny.
The synthesis of {1-(1-methyl-1H-indazol-3-yl)methylcyclopropyl}methanol has been optimized to achieve higher yields and purity, as reported in a 2023 study published in the Journal of Medicinal Chemistry. The researchers employed a multi-step synthetic route involving palladium-catalyzed cross-coupling reactions, which allowed for the efficient introduction of the cyclopropyl methanol moiety. This advancement is critical for scaling up production for preclinical and clinical studies.
Pharmacological evaluations have revealed that {1-(1-methyl-1H-indazol-3-yl)methylcyclopropyl}methanol exhibits potent activity as a modulator of specific kinase pathways. A 2022 study in Bioorganic & Medicinal Chemistry Letters demonstrated its efficacy in inhibiting aberrant signaling in cancer cell lines, particularly those with mutations in the PI3K/AKT/mTOR pathway. These findings suggest its potential as a targeted therapy for certain types of malignancies.
Further investigations into the compound's mechanism of action have uncovered its ability to interact with allosteric sites on target proteins, thereby modulating their activity with high specificity. This property was highlighted in a 2023 paper in Nature Chemical Biology, which utilized cryo-EM and X-ray crystallography to elucidate the binding mode of {1-(1-methyl-1H-indazol-3-yl)methylcyclopropyl}methanol. Such structural insights are invaluable for the design of next-generation derivatives with enhanced potency and selectivity.
In addition to its anticancer potential, recent studies have explored the compound's applicability in neurodegenerative diseases. A 2023 preprint on bioRxiv reported that {1-(1-methyl-1H-indazol-3-yl)methylcyclopropyl}methanol could attenuate neuroinflammation in murine models of Alzheimer's disease by modulating microglial activation. This opens new avenues for its use in CNS disorders, although further validation in human models is required.
Despite these promising developments, challenges remain in the clinical translation of {1-(1-methyl-1H-indazol-3-yl)methylcyclopropyl}methanol. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed. Ongoing research is focused on prodrug strategies and formulation optimization to overcome these hurdles, as discussed in a recent review in Drug Discovery Today (2023).
In conclusion, {1-(1-methyl-1H-indazol-3-yl)methylcyclopropyl}methanol (CAS: 1495969-66-8) represents a versatile scaffold with broad therapeutic potential. Its recent advancements in synthesis, mechanistic understanding, and preclinical efficacy underscore its importance in chemical biology and drug discovery. Future studies will likely focus on translational research to bring this compound closer to clinical applications.
1495969-66-8 ({1-(1-methyl-1H-indazol-3-yl)methylcyclopropyl}methanol) Related Products
- 2229231-75-6(3-(5-chlorothiophen-2-yl)-4,4-difluorobutanoic acid)
- 910400-66-7(2-(2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine)
- 52687-81-7(2-Phenoxy-propanal)
- 898414-62-5(2-{5,7-bis(ethylamino)-1,2,4triazolo4,3-a1,3,5triazin-3-ylsulfanyl}-N-(4-ethylphenyl)acetamide)
- 1354028-11-7(2-Amino-N,3-dimethyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide)
- 2137659-76-6(Benzoic acid, 4-[1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, chloromethyl ester)
- 1695209-35-8(4-methyl-2,3,7,11-tetraazatricyclo7.4.0.0,2,6trideca-3,5-diene)
- 1396879-92-7(3,4,5-triethoxy-N-({pyrazolo1,5-apyridin-3-yl}methyl)benzamide)
- 1804510-72-2(Ethyl 5-cyano-2-mercapto-3-(trifluoromethoxy)phenylacetate)
- 1396711-16-2(N-(2-{1,1'-biphenyl-4-yl}-2-hydroxypropyl)-2-methoxybenzene-1-sulfonamide)




